molecular formula C21H26N2O3 B13400142 7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

Cat. No.: B13400142
M. Wt: 354.4 g/mol
InChI Key: SJKRPUOXUNOPOP-UHFFFAOYSA-N
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Description

Humantenine is an alkaloid isolated from the medicinal herb Gelsemium elegans (Gardner & Chapm.) Benth. This compound has garnered attention due to its biological activities, including its effects on mRNA modifications and expression in human colon cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of humantenine involves several steps, starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity. Generally, the synthesis involves multiple steps of organic reactions, including condensation, cyclization, and purification processes.

Industrial Production Methods

Industrial production of humantenine typically involves the extraction of the compound from Gelsemium elegans. This process includes harvesting the plant, drying, and grinding it into a powder. The powder is then subjected to solvent extraction, followed by purification using techniques such as chromatography to isolate humantenine in its pure form .

Chemical Reactions Analysis

Types of Reactions

Humantenine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of humantenine can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Humantenine exerts its effects primarily through the modification of RNA molecules. It has been shown to affect RNA N6-methyladenosine (m6A) modification and mRNA expression in human colon cancer cells. This modification plays a crucial role in epigenetic regulation, affecting gene expression related to RNA splicing, translation, localization, and stability . The compound’s mechanism of action involves the disruption of m6A methylation levels of target genes, leading to cellular toxicity .

Comparison with Similar Compounds

Humantenine is often compared with other alkaloids such as koumine and yohimbane, which are also isolated from Gelsemium elegans. While these compounds share some structural similarities, humantenine is unique in its specific effects on mRNA modifications and its potential therapeutic applications in cancer research .

Similar Compounds

Humantenine stands out due to its specific molecular targets and pathways involved in mRNA modification, making it a unique compound with significant research potential.

Properties

IUPAC Name

7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-4-13-11-22(2)18-10-21(19-9-14(13)15(18)12-26-19)16-7-5-6-8-17(16)23(25-3)20(21)24/h4-8,14-15,18-19H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKRPUOXUNOPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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